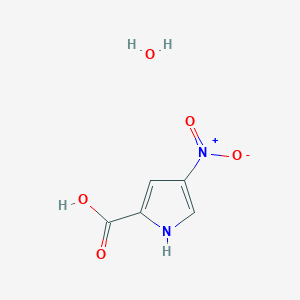
2-Ethoxyquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-Ethoxyquinoline-6-carboxylic acid are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where metabolites are transformed and intermediates are generated .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemische Analyse
Cellular Effects
Quinoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Ethoxyquinoline-6-carboxylic acid in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Vorbereitungsmethoden
The synthesis of 2-Ethoxyquinoline-6-carboxylic acid can be achieved through various methods. One common synthetic route involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. Microwave irradiation has also been employed to enhance the efficiency of the reaction . Industrial production methods often utilize green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, to minimize environmental impact .
Analyse Chemischer Reaktionen
2-Ethoxyquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into various quinoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include quinoline-6-carboxylic acid derivatives and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethoxyquinoline-6-carboxylic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The compound is also used in the synthesis of bioactive molecules and as a building block for drug discovery . In industrial chemistry, quinoline derivatives are utilized as catalysts, dyes, and materials for electronic devices .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxyquinoline-6-carboxylic acid can be compared with other similar compounds, such as N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline and 3-benzyl-6-bromo-2-methoxy quinoline . These compounds share similar structural features but differ in their functional groups and biological activities. For example, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline is an irreversible dopamine-receptor antagonist, while 3-benzyl-6-bromo-2-methoxy quinoline exhibits potent antibacterial activity . The unique properties of this compound make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-ethoxyquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFJCMOIHCDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)












